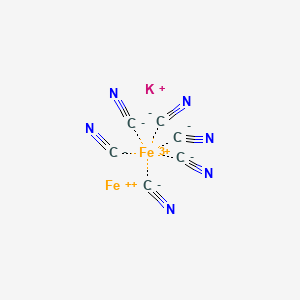
Prussian blue soluble, for microscopy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prussian blue, also known as ferric ferrocyanide, is an inorganic pigment that has been used for centuries due to its intense blue color. It was first synthesized in 1706 in Berlin and has since found applications in various fields, including microscopy. The soluble form of Prussian blue, often referred to as colloidal Prussian blue, forms a stable blue-colored suspension in water, making it particularly useful for staining in microscopy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Prussian blue is typically synthesized by reacting ferric chloride with potassium ferrocyanide under acidic conditions. The reaction produces a blue precipitate of Prussian blue, which can be further processed to obtain the soluble form. The general reaction is:
FeCl3+K4[Fe(CN)6]→Fe4[Fe(CN)6]3+3KCl
Industrial Production Methods: In industrial settings, Prussian blue is produced by mixing solutions of ferric chloride and potassium ferrocyanide, followed by careful control of pH and temperature to ensure the formation of the desired colloidal suspension. The product is then filtered, washed, and dried to obtain the final pigment .
Análisis De Reacciones Químicas
Types of Reactions: Prussian blue undergoes various chemical reactions, including:
Oxidation and Reduction: Prussian blue can be reduced to Prussian white (ferrous ferrocyanide) and oxidized back to Prussian blue. This redox behavior is utilized in electrochemical applications.
Ion Exchange: Prussian blue can exchange its interstitial cations with other ions, such as cesium and thallium, making it useful for ion-exchange processes.
Common Reagents and Conditions:
Oxidation: Involves oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Ion Exchange: Typically conducted in aqueous solutions with the target ions.
Major Products:
Prussian White: Formed by the reduction of Prussian blue.
Ion-Exchanged Products: Formed by the exchange of interstitial cations with target ions.
Aplicaciones Científicas De Investigación
Prussian blue has a wide range of applications in scientific research:
Chemistry: Used as a pigment and in electrochemical sensors.
Biology: Employed in histology for staining iron in tissues.
Medicine: Used in the treatment of heavy metal poisoning, particularly for cesium and thallium.
Industry: Utilized in the production of blueprints and as a corrosion inhibitor
Mecanismo De Acción
Prussian blue acts primarily through ion exchange, adsorption, and mechanical trapping within its crystal structure. It has a high affinity for certain ions, such as cesium and thallium, which it can trap and remove from solutions. This mechanism is particularly useful in medical applications for treating heavy metal poisoning .
Comparación Con Compuestos Similares
Prussian blue is unique due to its mixed-valence state and ability to form stable colloidal suspensions. Similar compounds include:
Turnbull’s Blue: Another form of ferric ferrocyanide, but with different preparation methods.
Ferric Ammonium Ferrocyanide: Similar in structure but contains ammonium ions.
Ferric Potassium Ferrocyanide: Similar to Prussian blue but with potassium ions in the structure.
Prussian blue’s unique properties, such as its intense color, stability, and ion-exchange capabilities, make it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
25869-98-1 |
|---|---|
Fórmula molecular |
C6Fe2KN6 |
Peso molecular |
306.89 g/mol |
Nombre IUPAC |
potassium;iron(2+);iron(3+);hexacyanide |
InChI |
InChI=1S/6CN.2Fe.K/c6*1-2;;;/q6*-1;+2;+3;+1 |
Clave InChI |
LDQICAMJIICDLF-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[Fe+2].[Fe+3] |
Números CAS relacionados |
15418-51-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



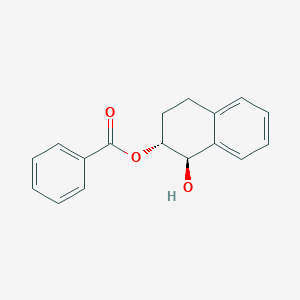
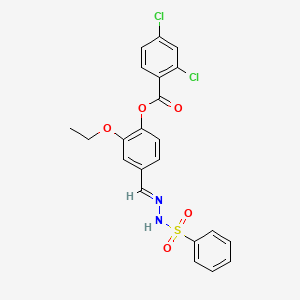

![N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-4-chlorobenzamide;hydrate;hydrochloride](/img/structure/B12057132.png)
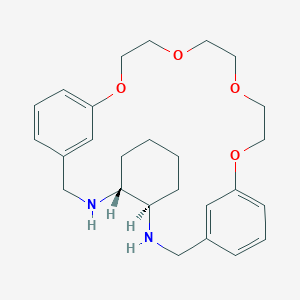


![4-bromo-N'-[(E)-2-furylmethylidene]benzohydrazide](/img/structure/B12057167.png)

![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(perfluoropyridin-4-yl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12057180.png)
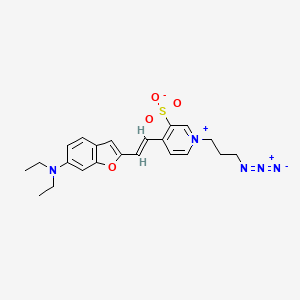
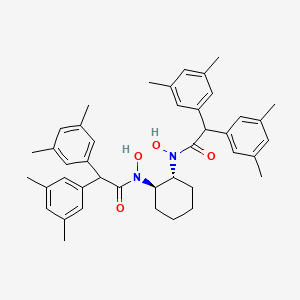
![N,N-diethylethanamine;(2E)-1-ethyl-2-[(E)-3-[1-[6-[[(E)-3-[1-[(2R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B12057207.png)
